REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[C:7]1(=[N:12][OH:13])[CH2:11][CH2:10][CH2:9][CH2:8]1.F[C:15]1[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][CH:16]=1>CN(C=O)C>[N+:21]([C:18]1[CH:19]=[CH:20][C:15]([O:13][N:12]=[C:7]2[CH2:11][CH2:10][CH2:9][CH2:8]2)=[CH:16][CH:17]=1)([O-:23])=[O:22] |f:0.1|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
9.9 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)=NO
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)[N+](=O)[O-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The core molecule was synthesized
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at ˜10° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirred for an additional 4 hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the DMF
|
Type
|
ADDITION
|
Details
|
treated with water (300 mL)
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)ON=C1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |